LC-1-40

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

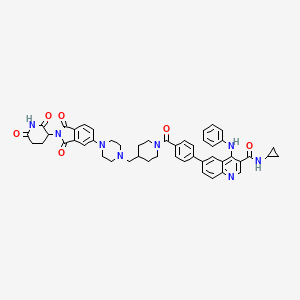

Molecular Formula |

C49H48N8O6 |

|---|---|

Molecular Weight |

845.0 g/mol |

IUPAC Name |

4-anilino-N-cyclopropyl-6-[4-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carbonyl]phenyl]quinoline-3-carboxamide |

InChI |

InChI=1S/C49H48N8O6/c58-43-17-16-42(46(60)53-43)57-48(62)37-14-13-36(27-38(37)49(57)63)55-24-22-54(23-25-55)29-30-18-20-56(21-19-30)47(61)32-8-6-31(7-9-32)33-10-15-41-39(26-33)44(51-34-4-2-1-3-5-34)40(28-50-41)45(59)52-35-11-12-35/h1-10,13-15,26-28,30,35,42H,11-12,16-25,29H2,(H,50,51)(H,52,59)(H,53,58,60) |

InChI Key |

PBUZNKUYONKIJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC=C4)C5=CC=C(C=C5)C(=O)N6CCC(CC6)CN7CCN(CC7)C8=CC9=C(C=C8)C(=O)N(C9=O)C1CCC(=O)NC1=O |

Origin of Product |

United States |

Foundational & Exploratory

Unable to Determine Chemical Structure of "LC-1-40" Due to Ambiguity

An in-depth analysis of the query "LC-1-40" has revealed that the term is ambiguous and does not correspond to a unique, identifiable chemical substance based on publicly available scientific data. The abbreviation "LC" is widely used across various scientific fields, leading to multiple interpretations of the term "this compound". Without a specific chemical context, it is not possible to provide a detailed technical guide on its core properties and associated experimental data.

The search for the chemical structure of "this compound" yielded several distinct and unrelated interpretations:

1. "LC" as Locus Coeruleus in Neuroscience: In the context of neuroscience research, "LC" frequently refers to the Locus Coeruleus, a nucleus in the brainstem. The number "40" in this context often denotes a frequency of electrical or optogenetic stimulation, such as 40 Hz, used in experiments to study the effects of LC activation on neural activity and behavior.[1][2]

3. "LC-40" as a Polymer Resin: One source identifies "LC-40" as a high molecular weight resin consisting of approximately 60% vinyl chloride and 40% vinyl acetate.[7] This describes a polymer mixture rather than a single compound with a discrete chemical structure.

4. "LC" in Analytical Chemistry: In analytical chemistry, "LC" is a standard abbreviation for Liquid Chromatography, a technique used to separate and identify components of a mixture. Often, it is coupled with mass spectrometry (LC-MS). The number "40" in this context could refer to an instrumental parameter, such as a column temperature or a gradient elution setting.

Given these multiple, context-dependent meanings, a singular chemical structure for "this compound" cannot be provided. To fulfill the request for an in-depth technical guide, further clarification is necessary.

To proceed, please provide additional information regarding the context in which you encountered the term "this compound". For example:

-

What is the scientific field or area of research (e.g., pharmacology, materials science, neuroscience)?

-

Where did you see this term mentioned (e.g., in a research article, patent, or product datasheet)?

-

Are there any other associated names, codes, or identifiers?

With more specific information, a more targeted and accurate search for the chemical structure and related data can be conducted.

References

- 1. Effects of Phasic Activation of Locus Ceruleus on Cortical Neural Activity and Auditory Discrimination Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Locus Coeruleus—Noradrenergic System in the Healthy and Diseased Brain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Liquid crystal - Wikipedia [en.wikipedia.org]

- 7. ulprospector.com [ulprospector.com]

Unraveling the CD40 Signaling Pathway: A Technical Guide

Disclaimer: The term "LC-1-40" does not correspond to a known, publicly documented therapeutic agent or molecular compound. Initial searches suggest this may be an internal designation or a misnomer. However, inquiries into this topic frequently intersect with research on the CD40 signaling pathway, a critical regulator of immune responses. This guide provides an in-depth overview of the mechanism of action of the CD40 signaling pathway, presented as a representative model that may align with the intended area of interest.

Executive Summary

The cluster of differentiation 40 (CD40) is a transmembrane receptor of the tumor necrosis factor (TNF) receptor superfamily. It is predominantly expressed on the surface of antigen-presenting cells (APCs), such as B cells, macrophages, and dendritic cells, as well as on various non-immune cells. The interaction of CD40 with its ligand, CD40L (CD154), which is primarily expressed on activated T cells, is a pivotal co-stimulatory signal for both humoral and cellular immunity. The engagement of CD40 triggers a cascade of intracellular signaling events that are crucial for B cell proliferation, differentiation, and immunoglobulin class-switching, as well as for the activation of macrophages and dendritic cells. Dysregulation of the CD40/CD40L pathway is implicated in various autoimmune diseases and cancers, making it a significant target for therapeutic intervention.

Core Mechanism of Action: The CD40 Signaling Cascade

Upon binding of CD40L, CD40 receptors on the cell surface trimerize, initiating the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic domain of CD40. Multiple TRAF proteins, including TRAF1, TRAF2, TRAF3, TRAF5, and TRAF6, can be recruited, leading to the activation of several downstream signaling pathways. The key pathways activated by CD40 signaling are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

TRAF-Dependent Signaling

The recruitment of different TRAF proteins initiates distinct signaling cascades:

-

TRAF2 and TRAF3: These are crucial for both the canonical and non-canonical NF-κB pathways. In the unstimulated state, TRAF2 and TRAF3 are part of a complex that promotes the degradation of NF-κB-inducing kinase (NIK). Upon CD40 engagement, this complex is disrupted, leading to the stabilization of NIK and activation of the non-canonical NF-κB pathway. TRAF2 also plays a role in the canonical NF-κB pathway.

-

TRAF6: This is a key activator of the canonical NF-κB pathway and the MAPK pathway. It functions as an E3 ubiquitin ligase, leading to the activation of the IκB kinase (IKK) complex and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus.

-

TRAF1 and TRAF5: These TRAFs can form heterocomplexes with other TRAFs and are also implicated in the activation of NF-κB and MAPK pathways.

Major Downstream Signaling Pathways

The activation of TRAFs culminates in the propagation of signals through three major pathways:

-

NF-κB Pathway: Both canonical and non-canonical NF-κB pathways are activated by CD40 signaling, leading to the transcription of genes involved in inflammation, cell survival, and immune responses.

-

MAPK Pathway: CD40 engagement activates all three major MAPK cascades: ERK, JNK, and p38. These pathways regulate cell proliferation, differentiation, and apoptosis.

-

JAK/STAT Pathway: CD40 can also associate with Janus kinase 3 (JAK3), leading to the phosphorylation and activation of STAT3. This pathway is primarily involved in mediating the anti-apoptotic effects of CD40 signaling.

Quantitative Data on CD40 Pathway Modulators

The modulation of the CD40-CD40L interaction is a key therapeutic strategy. Below are tables summarizing quantitative data for representative small molecule inhibitors and monoclonal antibodies targeting this pathway.

Table 1: Small Molecule Inhibitors of the CD40-CD40L Interaction

| Compound | Assay Type | Target | IC50 | Reference |

| DRI-C21041 | Cell-free ELISA | CD40-CD40L Binding | 87 nM | [1] |

| NF-κB Biosensor Cells | CD40L-induced NF-κB activation | 10.3 µM | [1] | |

| Primary Human B-cells | CD40L-induced activation | 13.2 µM | [1] | |

| DRI-C21095 | Cell-free ELISA | CD40-CD40L Binding | 19 nM | [1] |

| NF-κB Biosensor Cells | CD40L-induced NF-κB activation | 6.0 µM | [1] | |

| Compound 6 | Cell-free Binding Assay | CD40-CD40L Interaction | < 0.5 µM | [2] |

| Compound 10 | Cell-free Binding Assay | CD40-CD40L Interaction | < 0.5 µM | [2] |

| Compound 11 | Cell-free Binding Assay | CD40-CD40L Interaction | < 0.5 µM | [2] |

| BIO8898 | Cell-free Binding Assay | CD40L Binding to CD40-Ig | ~25 µM | [3] |

| Cellular Apoptosis Assay | CD40L-dependent apoptosis | EC50 = 69 µM | [3] |

Table 2: Monoclonal Antibodies Targeting the CD40 Pathway

| Antibody | Type | Target | Binding Affinity (KD) | EC50 | Reference |

| ChiLob 7/4 (mIgG1) | Agonist | Human CD40 | High Affinity (mutants vary) | Varies with affinity | |

| CP-870,893 | Agonist | Human CD40 | Not specified | Not specified | [4] |

| Dacetuzumab | Agonist | Human CD40 | Not specified | Not specified | [5] |

| Iscalimab (CFZ533) | Antagonist | Human CD40 | Not specified | Not specified | |

| MAB273 | Agonist | Human CD40 | Not specified | Not specified | [6] |

| SEACD40 | Agonist | Human CD40 | Not specified | Not specified | [6] |

Visualizing the Core Mechanisms

CD40 Signaling Pathways

Experimental Workflow: NF-κB Nuclear Translocation Assay

Detailed Experimental Protocols

NF-κB p65 Nuclear Translocation Assay by Immunofluorescence

This protocol is adapted from standard immunofluorescence procedures to detect the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon cell stimulation.

Materials:

-

Cells cultured on glass coverslips in a 24-well plate

-

Stimulating agent (e.g., soluble CD40L) and/or inhibitory compounds

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary antibody: Rabbit anti-NF-κB p65

-

Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and culture overnight to allow for adherence.

-

Stimulation: Treat cells with the desired concentrations of CD40 agonist and/or test inhibitors for the appropriate duration (e.g., 30-60 minutes). Include an unstimulated control.

-

Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize by incubating with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary anti-NF-κB p65 antibody in Blocking Buffer. Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C or for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting: Wash twice with PBS. Mount the coverslips onto glass slides using a mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of the NF-κB p65 signal in the nucleus (defined by DAPI staining) and the cytoplasm for a statistically significant number of cells in each condition. The ratio of nuclear to cytoplasmic fluorescence indicates the extent of NF-κB translocation.[7][8][9][10][11]

p38 MAPK Activation Assay by Western Blot

This protocol describes the detection of p38 MAPK activation by measuring its phosphorylation at Thr180/Tyr182 using Western blotting.

Materials:

-

Cell culture reagents and plates

-

Stimulating agent (e.g., soluble CD40L)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-total-p38 MAPK

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis: Culture cells to the desired confluency. Treat with a CD40 agonist for various time points (e.g., 0, 15, 30, 60 minutes). After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Clear the lysates by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples. Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

-

Analysis: Quantify the band intensities. The level of p38 MAPK activation is determined by the ratio of the phospho-p38 signal to the total p38 signal.[12][13][14][15][16]

STAT3 Phosphorylation Assay by Flow Cytometry

This protocol details the measurement of STAT3 phosphorylation at Tyr705 in single cells using flow cytometry.

Materials:

-

Cell suspension

-

Stimulating agent (e.g., IL-6 as a positive control, or CD40 agonist)

-

Fixation Buffer (e.g., Cytofix)

-

Permeabilization Buffer (e.g., Perm Buffer III, ice-cold)

-

Fluorochrome-conjugated antibodies: anti-phospho-STAT3 (pY705) and isotype control.

-

Flow cytometer

Procedure:

-

Cell Stimulation: Aliquot cell suspension into flow cytometry tubes. Stimulate with the appropriate agent for the desired time (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.

-

Fixation: Immediately after stimulation, fix the cells by adding Fixation Buffer and incubating for 10-15 minutes at 37°C.

-

Permeabilization: Pellet the cells by centrifugation and aspirate the supernatant. Resuspend the cells in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.

-

Staining: Wash the cells twice with staining buffer (e.g., PBS with 1% BSA). Resuspend the cells in staining buffer and add the fluorochrome-conjugated anti-phospho-STAT3 antibody. In a separate tube, add the corresponding isotype control antibody. Incubate for 30-60 minutes at room temperature, protected from light.

-

Acquisition: Wash the cells and resuspend in staining buffer. Analyze the samples on a flow cytometer.

-

Analysis: Gate on the cell population of interest. The level of STAT3 phosphorylation is determined by the median fluorescence intensity (MFI) of the anti-phospho-STAT3 antibody staining compared to the isotype control.[17][18][19][20][21]

CD40L-Induced B-Cell Proliferation Assay

This assay measures the proliferation of B cells in response to CD40 stimulation, often in the presence of cytokines like IL-4 or IL-21.

Materials:

-

Isolated primary B cells or B-cell lines

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

Stimulating agents: Soluble multimeric CD40L or an agonistic anti-CD40 antibody, and IL-4 or IL-21

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., [³H]-thymidine or a colorimetric reagent like WST-1 or MTS)

Procedure:

-

Cell Seeding: Seed B cells into a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well).

-

Treatment: Add stimulating agents (CD40L/anti-CD40 and IL-4/IL-21) and/or test inhibitors at various concentrations to the wells. Include appropriate controls (unstimulated cells, cells with cytokine alone).

-

Incubation: Culture the cells for a period of 3 to 5 days at 37°C in a 5% CO₂ incubator.

-

Proliferation Measurement ([³H]-thymidine incorporation):

-

Approximately 18 hours before the end of the culture period, add [³H]-thymidine to each well.

-

Harvest the cells onto filter mats using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Proliferation Measurement (Colorimetric Assay):

-

At the end of the culture period, add the colorimetric reagent to each well and incubate for a few hours.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Analysis: The amount of radioactivity or the absorbance is directly proportional to the number of proliferating cells. Calculate the percentage of proliferation relative to the positive control and determine the IC50 or EC50 values for inhibitors or agonists, respectively.[22][23][24][25]

Conclusion

The CD40/CD40L signaling pathway is a central axis in the regulation of the adaptive immune response. Its intricate network of downstream effectors, including the NF-κB, MAPK, and STAT pathways, orchestrates a wide array of cellular functions from proliferation and survival to differentiation and effector functions. The profound impact of this pathway on immunity has made it a prime target for the development of novel therapeutics for a range of diseases, including cancer and autoimmune disorders. The experimental protocols and quantitative data presented herein provide a foundational guide for researchers and drug development professionals engaged in the study and therapeutic targeting of this critical signaling nexus.

References

- 1. Frontiers | Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models [frontiersin.org]

- 2. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characteristics and clinical trial results of agonistic anti-CD40 antibodies in the treatment of malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agonistic CD40 antibodies and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel CD40 agonistic antibodies with immune activating antitumor effects [acir.org]

- 7. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2.9. NF-κB Nuclear Localization for Immunofluorescence Staining [bio-protocol.org]

- 9. Nuclear translocation of NF-κB [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. pubcompare.ai [pubcompare.ai]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 16. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]

- 19. Flow cytometric measurement of STAT1 and STAT3 phosphorylation in CD4+ and CD8+ T cells-clinical applications in primary immunodeficiency diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. agilent.com [agilent.com]

- 22. Modified CD40L-Activated B-Cell Proliferation Model for Validating the Suppressive Activity of CD40-CD154 Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. static.miltenyibiotec.com [static.miltenyibiotec.com]

An In-Depth Technical Guide on the Biological Target and Pathway of LC-1-40

For Researchers, Scientists, and Drug Development Professionals

Abstract

LC-1-40 is a novel Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Nudix Hydrolase 1 (NUDT1). This molecule has demonstrated significant potential in cancer research, particularly in the context of MYC-driven malignancies. By inducing the degradation of NUDT1, this compound disrupts nucleotide metabolism and redox homeostasis, leading to nucleotide damage and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the biological target, mechanism of action, and signaling pathway of this compound, supported by available quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biological Target: NUDT1 (Nudix Hydrolase 1)

The primary biological target of this compound is NUDT1, a crucial enzyme in nucleotide metabolism.[1][2][3][4] NUDT1 functions to sanitize the nucleotide pool by hydrolyzing oxidized purine nucleoside diphosphates, such as 8-oxo-dGTP, thereby preventing their incorporation into DNA and mitigating DNA damage. In certain cancers, particularly those driven by the MYC oncogene, cancer cells exhibit a heightened reliance on NUDT1 to counteract the increased oxidative stress and maintain genomic integrity.[4]

Mechanism of Action: PROTAC-Mediated Degradation

This compound operates as a PROTAC, a bifunctional molecule that hijacks the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1][3] The structure of this compound consists of three key components: a ligand that binds to NUDT1, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon (CRBN)), and a linker connecting the two ligands.[1][3][5] This ternary complex formation facilitates the ubiquitination of NUDT1, marking it for degradation by the 26S proteasome.[4] This targeted degradation approach offers high selectivity and potency.

Caption: Mechanism of this compound as a PROTAC for NUDT1 degradation.

Signaling Pathway: Exploiting MYC-Driven Metabolic Vulnerability

This compound's therapeutic potential lies in its ability to exploit a metabolic vulnerability created by the MYC oncogene.[4][5] MYC-driven cancer cells exhibit both increased proliferation, requiring a large nucleotide pool, and elevated reactive oxygen species (ROS) production, which can damage these nucleotides. To survive, these cells upregulate the PLK1-NUDT1 pathway to sanitize the nucleotide pool. This compound-mediated degradation of NUDT1 disrupts this protective mechanism, leading to the accumulation of oxidized nucleotides, DNA damage, and ultimately, apoptosis.[4]

Caption: this compound targets the NUDT1 pathway in MYC-driven cancers.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line | Notes | Reference |

| DC50 | 0.97 nM | SHEP MYCN-ER | Half-maximal degradation concentration. | [1][4] |

| Dmax | 96% | SHEP MYCN-ER | Maximum degradation at 50 nM. | [4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

In Vitro NUDT1 Degradation Assay

-

Treatment: Cells were treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for different time points (e.g., 0.5, 1, 2, 4, 6 hours).[1]

-

Analysis: NUDT1 protein levels were assessed by immunoblotting (Western blot).[6] Relative NUDT1 levels were quantified by densitometry.[6]

-

Controls: A vehicle control (e.g., DMSO) was used. To confirm the mechanism, cells were pre-treated with a proteasome inhibitor (MG132), a NUDT1 inhibitor (TH287), or a CRBN ligand (Pomalidomide) before this compound administration.[4]

Cell Death Analysis

-

Cell Lines: SHEP MYCN-ER, Kelly, and SF188 cells, as well as primary neuroblastoma cells from patient-derived xenografts (PDX) T423 (MYCN non-amplified) and T409 (MYCN-amplified).[4]

-

Treatment: Cells were treated with this compound (e.g., 50 nM or 100 nM).[4] In some experiments, 4-hydroxytamoxifen (4-OHT) was used to induce MYCN expression in SHEP MYCN-ER cells, and N-acetylcysteine (NAC) was used as a ROS scavenger.[4]

-

Analysis: Cell death was quantified using appropriate assays (the specific type of assay is not detailed in the provided search results but would typically be flow cytometry for apoptosis or a viability assay like MTT or CellTiter-Glo).

In Vivo Tumor Growth Inhibition Studies

-

Animal Model: T409 (MYCN-amplified) patient-derived xenografts (PDX) in mice.[1][4]

-

Treatment Regimen: Mice were treated with this compound at a dose of 30 mg/kg, administered intraperitoneally (i.p.) once daily for 15 days.[1] A vehicle control group was included.

-

Analysis: Tumor growth was monitored over time.

Pharmacokinetic (PK) Studies

-

Administration: A single dose of this compound was administered intravenously (IV, 5 mg/kg), intraperitoneally (IP, 30 mg/kg), or orally (PO, 30 mg/kg).[4][6]

-

Analysis: Plasma concentrations of this compound were measured over time to determine pharmacokinetic parameters such as half-life (T1/2) and time to maximum concentration (Tmax).[6]

Conclusion

This compound represents a promising therapeutic agent that selectively targets NUDT1 for degradation. Its mechanism of action, which leverages the inherent metabolic vulnerabilities of MYC-driven cancers, provides a clear rationale for its development as a targeted cancer therapy. The high potency and selectivity of this compound, as demonstrated by the available in vitro and in vivo data, underscore its potential as a valuable tool for both basic research and clinical applications in oncology. Further investigation into its efficacy and safety in a broader range of cancer models is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Therapeutic targeting nudix hydrolase 1 creates a MYC-driven metabolic vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In-depth Technical Guide: The Discovery and Synthesis of LC-1-40

A comprehensive overview of the discovery, synthesis, and biological evaluation of the novel compound LC-1-40 could not be generated. Extensive searches for a specific molecule designated "this compound" did not yield any relevant results identifying a singular, recognized compound with this name.

The search results for "this compound" were broad and did not point to a specific chemical entity. The term appeared in various unrelated contexts, including:

-

Liquid Crystals (LC): General information on the properties and types of liquid crystals.

-

Liquid Chromatography (LC): Methodologies and applications of liquid chromatography, a common analytical technique in chemistry.

-

Biological Molecules: Information on molecules such as the CD40 ligand, which is involved in immune responses.

-

Commercial Products: A shade designation for a cosmetic product.

Without a defined chemical structure, target, or biological activity associated with "this compound," it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations.

For a comprehensive guide to be created, a specific and recognized compound name or designation is required. Researchers, scientists, and drug development professionals interested in a particular molecule are encouraged to use precise identifiers such as IUPAC names, CAS numbers, or established laboratory codes to facilitate accurate information retrieval.

Unraveling LC-1-40: A Search for a Chemical Identity

Despite a comprehensive search for a compound designated "LC-1-40," a specific chemical entity with this name could not be definitively identified in publicly available scientific literature and chemical databases. This suggests that "this compound" may represent a proprietary internal research code, a component within a larger mixture, or a shorthand notation not in widespread academic or industrial use.

The initial investigation for the Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) name for this compound did not yield a direct match. Subsequent expanded searches exploring various scientific contexts, including liquid crystals, drug development, and research chemicals, also failed to pinpoint a specific molecule corresponding to the "this compound" designation.

Several possibilities were explored during the search:

-

Liquid Crystals (LC): Given the "LC" prefix, a connection to the field of liquid crystals was investigated. However, no specific liquid crystal compound or mixture with the "1-40" suffix was found in the search results.

-

Drug Development and Research Chemicals: The search was broadened to include databases and literature related to pharmaceuticals and research chemicals. While the term "LC" is commonly used as an abbreviation for liquid chromatography, and the numbers could refer to experimental conditions or compound series, no specific compound "this compound" was identified.

-

Biological Molecules: A search for biological molecules, such as peptides, also proved inconclusive. One result referenced "Beta-Amyloid (1-40)-Lys(LC-biotin)-NH2, FAM-labeled," where "LC" refers to a 6-aminohexanoate spacer molecule used as a linker. In this context, "LC" is not the primary identifier of the core molecule but rather a component of a modified peptide.

The absence of a clear public record for "this compound" prevents the creation of an in-depth technical guide as requested. Key information such as the CAS number, IUPAC name, molecular structure, and associated experimental data remains elusive.

To proceed with the development of a technical guide, further clarification on the identity of "this compound" is required. Providing a full chemical name, a molecular structure, a CAS number, or the context of the research or industry in which this designation is used would be necessary to locate the relevant scientific information. Without this foundational data, a comprehensive and accurate technical document cannot be produced.

In-depth Technical Guide: Physical and Chemical Properties of LC-1-40

A comprehensive review of available scientific literature and public data reveals no specific chemical entity identified as "LC-1-40." This designation does not correspond to any known compound in chemical databases, published research, or drug development pipelines.

The term "this compound" may represent an internal laboratory code, a proprietary developmental name not yet disclosed publicly, or a misnomer. Without a verifiable chemical structure, IUPAC name, CAS number, or other standard identifiers, a detailed technical guide on its physical and chemical properties, experimental protocols, and biological pathways cannot be generated.

For the benefit of researchers, scientists, and drug development professionals, this guide will outline the general types of data and experimental methodologies that would be presented for a novel compound. This framework can be applied once the true identity of "this compound" is established.

General Physicochemical Properties of a Novel Compound

The initial characterization of a new chemical entity involves determining its fundamental physical and chemical properties. These data are crucial for understanding the compound's behavior in various experimental and physiological settings. A summary of such properties is typically presented in a tabular format for clarity.

Table 1: Representative Physicochemical Properties

| Property | Description | Importance in Drug Development |

| Molecular Formula | The elemental composition of the molecule. | Foundation for all other chemical data. |

| Molecular Weight | The mass of one mole of the substance ( g/mol ). | Influences diffusion, formulation, and dosing. |

| Appearance | Physical state and color at room temperature. | Basic quality control and handling information. |

| Melting Point | Temperature at which the solid form becomes a liquid. | Indicator of purity and solid-state stability. |

| Boiling Point | Temperature at which the liquid form becomes a gas. | Relevant for purification and stability at high temperatures. |

| Solubility | Concentration at which the compound dissolves in various solvents (e.g., water, DMSO, ethanol). | Critical for formulation, bioavailability, and in vitro assay design. |

| pKa | The acid dissociation constant. | Predicts the ionization state at different pH values, affecting absorption and distribution. |

| LogP / LogD | The partition coefficient (octanol/water), indicating lipophilicity. LogD is pH-dependent. | Key predictor of membrane permeability, absorption, and metabolic stability. |

Illustrative Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following are examples of standard experimental protocols that would be employed to characterize a novel compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This experiment measures the saturation concentration of a compound in an aqueous buffer.

Caption: Workflow for determining aqueous solubility.

In Vitro Metabolic Stability Assay (Microsomal Stability)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

An In-depth Technical Guide on the Solubility and Stability of β-Amyloid (1-40)

Disclaimer: Initial searches for "LC-1-40" did not yield specific solubility and stability data for a compound with that designation. The following guide is based on information available for β-Amyloid (1-40) peptide , a molecule of significant interest in neurodegenerative disease research and a possible intended subject of the query.

This technical guide provides a comprehensive overview of the solubility and stability of the β-Amyloid (1-40) peptide (Aβ40). The information is intended for researchers, scientists, and professionals in drug development working with this peptide. The guide details experimental protocols for its handling and preparation and illustrates key signaling pathways associated with its activity.

Solubility Data

The solubility of β-Amyloid (1-40) is highly dependent on the solvent, pH, temperature, and the desired aggregation state of the peptide. Proper solubilization is critical for reproducible experimental results. The peptide is commercially available as a lyophilized powder and requires careful handling to maintain its monomeric form or to promote controlled aggregation.

Table 1: Solubility of β-Amyloid (1-40)

| Solvent | Concentration | Remarks |

| Dimethyl Sulfoxide (DMSO) | Up to 5 mM | Recommended for preparing stock solutions to obtain monomeric Aβ40.[1] |

| 1% Ammonia Solution | Up to 1 mg/ml | Useful for initial solubilization before dilution into a final buffer.[2][3] |

| Water | Up to 1 mg/ml | Solubility in water can be achieved, but aggregation may occur more readily. |

| 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | 1 mg/ml | HFIP is used to break down pre-existing aggregates and β-sheet structures.[1] |

Stability and Aggregation

The stability of β-Amyloid (1-40) solutions is intrinsically linked to its propensity to aggregate from soluble monomers into various oligomeric species and, ultimately, insoluble amyloid fibrils. This aggregation process is a central aspect of its biological and pathological activity. The stability of monomeric Aβ40 is generally poor in aqueous solutions at physiological pH, leading to time- and concentration-dependent aggregation.

Table 2: Stability and Storage of β-Amyloid (1-40)

| Form | Storage Temperature | Duration | Notes |

| Lyophilized Powder | -20°C | Up to 12 months | Store under desiccating conditions. |

| Stock Solution in DMSO | -80°C | Long-term | Aliquot to avoid repeated freeze-thaw cycles.[1] |

| Reconstituted in Buffer | -20°C | Short-term | Aggregation can occur upon thawing and during storage. |

The aggregation kinetics of Aβ40 are influenced by several factors, including peptide concentration, temperature, pH, and the presence of seeding agents or metal ions. For instance, the aggregation process exhibits a lag phase, which can vary from hours to days depending on the preparation protocol, followed by a growth phase where fibril formation accelerates.[4]

Experimental Protocols

Reproducible experiments with β-Amyloid (1-40) require strict adherence to preparation protocols to ensure a consistent starting state of the peptide, whether monomeric, oligomeric, or fibrillar.

Preparation of Monomeric Aβ40 Solutions

This protocol is designed to disaggregate any pre-existing oligomers in the lyophilized peptide.

-

HFIP Treatment: Dissolve the lyophilized Aβ40 peptide in HFIP to a concentration of 1 mg/ml. Sonicate for 5-10 minutes. This step helps to break down β-sheet structures.[1]

-

Solvent Evaporation: Evaporate the HFIP under a stream of nitrogen gas, followed by vacuum centrifugation to form a peptide film.

-

Stock Solution Preparation: Resuspend the peptide film in 100% DMSO to a concentration of 5 mM.[1]

-

Storage: Aliquot the stock solution and store at -80°C.

Preparation of Aβ40 Oligomers

-

Initial Solubilization: Start with a monomeric stock solution of Aβ40 in DMSO.

-

Dilution: Dilute the DMSO stock solution into an ice-cold cell culture medium (e.g., phenol-free F-12 medium) to a final concentration of 100 µM.[1]

-

Incubation: Incubate the solution at 4°C for 24 hours to allow for the formation of soluble oligomers.[5]

Preparation of Aβ40 Fibrils

-

Initial Solubilization: Prepare a monomeric Aβ40 solution as described above.

-

Dilution: Dilute the stock solution into a buffer such as PBS (pH 7.4) to a final concentration of 10-100 µM.

-

Incubation: Incubate the solution at 37°C with gentle agitation for several days. Fibril formation can be monitored using techniques like Thioflavin T (ThT) fluorescence assay.[4]

Below is a graphical representation of a typical experimental workflow for preparing different Aβ40 species.

Signaling Pathways in Aβ40 Neurotoxicity

Soluble oligomers of β-Amyloid (1-40) are considered the primary neurotoxic species. They can interact with various cellular components, leading to synaptic dysfunction, oxidative stress, and eventual neuronal death. Several signaling pathways are implicated in mediating these toxic effects.

One of the key pathways involves the interaction of Aβ oligomers with cell surface receptors, such as NMDA receptors, leading to an influx of calcium. This can trigger a cascade of downstream events.

Another important pathway involves the activation of tyrosine kinases in microglial cells upon interaction with fibrillar β-Amyloid. This leads to an inflammatory response and the production of neurotoxic factors.

Furthermore, the PI3K/Akt/Nrf2 signaling pathway has been identified as a protective pathway that can be modulated to mitigate Aβ-induced oxidative stress.[6]

This guide provides foundational data and methodologies for working with β-Amyloid (1-40). Researchers should always refer to batch-specific data sheets and the primary literature for the most detailed and up-to-date information.

References

- 1. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 2. genscript.com [genscript.com]

- 3. β-Amyloid Peptide (1-40) (human) | 131438-79-4 | Hello Bio [hellobio.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Aggregation States of Aβ1–40, Aβ1–42 and Aβp3–42 Amyloid Beta Peptides: A SANS Study [mdpi.com]

- 6. Frontiers | β-Asarone Ameliorates β-Amyloid–Induced Neurotoxicity in PC12 Cells by Activating P13K/Akt/Nrf2 Signaling Pathway [frontiersin.org]

In Vitro Characterization of LC-1-40: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of LC-1-40, a potent and selective degrader of Nudix hydrolase 1 (NUDT1). The data and methodologies presented herein are compiled from published research to support further investigation and drug development efforts targeting MYC-driven cancers.

Core Compound Profile: this compound

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the NUDT1 protein.[1] It achieves this by simultaneously binding to NUDT1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of NUDT1. This mechanism of action makes this compound a valuable tool for studying the therapeutic potential of NUDT1 depletion, particularly in the context of MYC-driven malignancies where NUDT1 is a key metabolic dependency.[2]

Quantitative In Vitro Potency and Selectivity

The in vitro efficacy of this compound has been primarily characterized by its ability to induce the degradation of NUDT1 in cancer cell lines. The following tables summarize the key quantitative data.

| Parameter | Cell Line | Value | Concentration for Dmax | Reference |

| DC₅₀ | SHEP MYCN-ER | 0.97 nM | N/A | [2] |

| Dₘₐₓ | SHEP MYCN-ER | 96% | 50 nM | [2] |

-

DC₅₀ (Half-maximal Degradation Concentration): The concentration of this compound required to induce 50% degradation of the target protein (NUDT1).

-

Dₘₐₓ (Maximum Degradation): The maximum percentage of NUDT1 degradation achieved with this compound treatment.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

NUDT1 Degradation Assessment by Immunoblotting

This protocol is used to determine the dose- and time-dependent degradation of NUDT1 in response to this compound treatment.

Cell Lines:

-

SHEP MYCN-ER (human neuroblastoma)

-

SF188 (human glioblastoma)

Materials:

-

This compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-NUDT1

-

Loading control antibody: anti-β-Actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 µM) for a fixed time point (e.g., 6 hours) to determine dose-dependency. For time-dependency, treat cells with a fixed concentration of this compound (e.g., 50 nM) for various durations (e.g., 0.5, 1, 2, 4, 6 hours).[1]

-

Cell Lysis: Following treatment, wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Normalize protein amounts for each sample, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-NUDT1 antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Use the loading control (β-Actin) to ensure equal protein loading.

-

Quantification: Densitometry analysis of the protein bands is performed to quantify the relative NUDT1 levels.

Global Proteomics Analysis

This protocol is used to assess the selectivity of this compound by quantifying changes in the abundance of thousands of proteins following treatment.

Cell Line:

-

SF188

Procedure:

-

Sample Preparation: Treat SF188 cells with 100 nM this compound or DMSO for 6 hours.[3] Harvest and lyse the cells.

-

Protein Digestion: Quantify the protein and digest it into peptides using an enzyme such as trypsin.

-

Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with isobaric TMT reagents for multiplexed analysis.

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw mass spectrometry data using appropriate software to identify and quantify proteins. The relative abundance of proteins in the this compound treated sample is compared to the vehicle-treated control.[3]

NUDT1 Enzymatic Activity Assay

This assay measures the catalytic activity of NUDT1 and can be used to assess the functional consequences of its degradation.

Procedure:

-

Immunoprecipitation (for cellular NUDT1 activity): Lyse cells and immunoprecipitate endogenous NUDT1 using an anti-NUDT1 antibody coupled to protein G beads.

-

Reaction Setup: Perform the enzymatic reaction in a buffer containing Tris-acetate, NaCl, magnesium acetate, and dithiothreitol.

-

Substrate Addition: Initiate the reaction by adding the NUDT1 substrate, such as 8-oxo-dGTP.

-

Phosphate Detection: The hydrolase activity of NUDT1 releases phosphate. Quantify the amount of released phosphate using a malachite green-based assay.[4]

-

Data Analysis: Determine the reaction velocity (V₀) and calculate kinetic parameters by fitting the data to the Michaelis-Menten equation.[2]

Cell Viability and Apoptosis Assays

These assays are used to determine the cytotoxic effects of this compound on cancer cells.

Cell Lines:

-

SHEP MYCN-ER

-

Kelly (human neuroblastoma)

Procedure for Apoptosis Detection (e.g., Annexin V/PI Staining):

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified period (e.g., 72 hours).

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic or late apoptotic.

-

Data Analysis: Quantify the percentage of apoptotic and viable cells in each treatment condition.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects by degrading NUDT1, which plays a critical role in sanitizing the nucleotide pool, particularly by hydrolyzing oxidized purine nucleoside triphosphates like 8-oxo-dGTP.[5] In MYC-driven cancers, there is an orchestrated balance between reactive oxygen species (ROS) production (driven by the MYC-NOX4 axis) and nucleotide sanitation (mediated by the PLK1-NUDT1 pathway).[2] this compound disrupts this balance, leading to an accumulation of oxidized nucleotides, DNA damage, and ultimately, apoptosis.

Caption: Mechanism of action of this compound in MYC-driven cancer cells.

Caption: Workflow for assessing NUDT1 degradation by immunoblotting.

References

Preliminary Studies on LC-1-40: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on LC-1-40, a novel and potent degrader of Nudix hydrolase 1 (NUDT1). This compound has demonstrated significant promise as a therapeutic agent in preclinical models of MYC-driven cancers by exploiting a key metabolic vulnerability. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action

This compound is a PROTAC (Proteolysis Targeting Chimera) that selectively induces the degradation of NUDT1.[1] In cancers driven by the MYC oncogene, there is a coordinated upregulation of both nucleotide synthesis and reactive oxygen species (ROS) production. This creates a dependency on nucleotide-sanitizing enzymes like NUDT1 to prevent the incorporation of oxidized nucleotides into DNA, which would otherwise lead to DNA damage and cell death.[2][3]

This compound disrupts this balance by depleting NUDT1, leading to an accumulation of oxidized nucleotides, increased DNA damage, and subsequent apoptosis in cancer cells with high MYC expression.[1][2] This synthetic lethal approach offers a promising therapeutic window for targeting MYC-driven malignancies, which have historically been challenging to treat.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound.

Table 1: In Vitro NUDT1 Degradation

| Cell Line | This compound Concentration | Time (hours) | NUDT1 Depletion (%) | DC₅₀ (nM) |

| SHEP MYCN-ER | 50 nM | 1 | >90% | 0.97 |

| SHEP MYCN-ER | 50 nM | 2 | >95% | |

| SHEP MYCN-ER | 50 nM | 4 | >95% | |

| SHEP MYCN-ER | 50 nM | 6 | >95% |

Data extracted from studies on the dose- and time-dependent effects of this compound on NUDT1 protein levels in the SHEP MYCN-ER neuroblastoma cell line.[1]

Table 2: In Vitro Cytotoxicity

| Cell Line | MYCN Status | This compound Concentration | Effect |

| SHEP MYCN-ER | Inducible | 50 nM | Increased cell death upon MYCN induction |

| P493 | Inducible | Not Specified | Robust apoptosis upon MYC overexpression |

| Kelly | Amplified | Not Specified | Significant cell death |

| T409 (primary cells) | Amplified | 100 nM | Increased cell death |

| T423 (primary cells) | Non-amplified | 100 nM | Minimal cell death |

Summary of the cytotoxic effects of this compound in various cancer cell lines with differing MYC/MYCN status.[2]

Table 3: In Vivo Pharmacokinetics in Mice

| Administration | Dose (mg/kg) | Cₘₐₓ (ng/mL) | T₁/₂ (hours) | Oral Bioavailability (%) |

| Intravenous (IV) | Not Specified | 4373 | 6.34 | - |

| Intraperitoneal (IP) | 30 | 3080 | 42.7 | - |

| Oral (PO) | Not Specified | 1923 | 7.13 | 14.2 |

Pharmacokinetic parameters of this compound in C57BL/6 mice following a single dose.

Table 4: In Vivo Antitumor Efficacy

| Xenograft Model | MYCN Status | Treatment | Tumor Growth Inhibition |

| T409 (PDX) | Amplified | This compound (30 mg/kg, i.p. daily) | Significant tumor regression |

| T423 (PDX) | Non-amplified | This compound (30 mg/kg, i.p. daily) | Minimal effect on tumor growth |

Patient-derived xenograft (PDX) models were used to assess the in vivo efficacy of this compound.

Experimental Protocols

The following are representative protocols for key experiments performed in the preliminary studies of this compound. These are generalized procedures and may require optimization for specific laboratory conditions.

Cell Culture and Reagents

-

Cell Lines:

-

SHEP MYCN-ER (human neuroblastoma, tetracycline-inducible MYCN expression)

-

SF188 (human glioblastoma)

-

P493 (human B-cell lymphoma, tetracycline-repressible MYC expression)

-

Kelly (human neuroblastoma, MYCN-amplified)

-

T409 and T423 (patient-derived neuroblastoma cells)

-

-

Culture Media: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Reagents:

-

This compound (synthesized as described in the primary literature)

-

4-hydroxytamoxifen (4-OHT) for inducing MYCN expression in SHEP MYCN-ER cells.

-

Tetracycline for repressing MYC expression in P493 cells.

-

Protease and phosphatase inhibitor cocktails.

-

Immunoblotting for NUDT1 Degradation

-

Cell Lysis:

-

Plate cells and treat with specified concentrations of this compound for the desired time points.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against NUDT1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.

-

Quantitative Proteomics (LC-MS/MS)

-

Sample Preparation:

-

Treat SF188 cells with 100 nM this compound or DMSO (vehicle control) for 6 hours.

-

Harvest and lyse cells as described for immunoblotting.

-

-

Protein Digestion:

-

Perform in-solution or in-gel digestion of protein lysates with trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using software such as Proteome Discoverer.

-

Perform protein identification by searching against a human protein database.

-

Use specialized software (e.g., DEP package in R) for differential expression analysis to identify proteins with altered abundance upon this compound treatment.[2]

-

Cell Viability/Cytotoxicity Assay

-

Cell Plating:

-

Seed cells in 96-well plates at an appropriate density.

-

-

Treatment:

-

Treat cells with a range of concentrations of this compound. For inducible cell lines, co-treat with 4-OHT or remove tetracycline to modulate MYC/MYCN expression.

-

-

Incubation:

-

Incubate for a specified period (e.g., 72 hours).

-

-

Viability Measurement:

-

Assess cell viability using a commercially available assay, such as one based on ATP measurement (e.g., CellTiter-Glo) or a colorimetric assay (e.g., MTT or XTT).

-

Measure luminescence or absorbance according to the manufacturer's protocol.

-

Normalize data to vehicle-treated control cells to determine the percentage of cell viability.

-

In Vivo Xenograft Studies

-

Animal Models:

-

Use immunodeficient mice (e.g., NOD-scid gamma mice).

-

-

Tumor Implantation:

-

Subcutaneously implant patient-derived tumor fragments (e.g., T409, T423) into the flanks of the mice.

-

-

Tumor Growth and Treatment:

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily.

-

-

Monitoring:

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and general health.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure final tumor weight and volume.

-

Perform immunoblotting on tumor lysates to confirm NUDT1 degradation.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in MYC-driven cancer cells.

Experimental Workflow for this compound Evaluation

Caption: General experimental workflow for the preclinical evaluation of this compound.

References

The Mode of Action of LC-1-40 in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LC-1-40 is a potent and specific degrader of Nudix hydrolase 1 (NUDT1), demonstrating significant therapeutic potential in preclinical models of MYC-driven cancers. This technical guide provides a comprehensive overview of the mode of action of this compound in cellular models, detailing its molecular mechanism, effects on signaling pathways, and the experimental methodologies used for its characterization. Quantitative data from key experiments are summarized, and detailed protocols for essential assays are provided to facilitate further research and development.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation. A key feature of many aggressive cancers, particularly those driven by the MYC oncogene, is an increase in reactive oxygen species (ROS), which can damage cellular components, including nucleotides. To counteract this, cancer cells upregulate mechanisms to sanitize the nucleotide pool. NUDT1 is a crucial enzyme in this process, hydrolyzing oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP, to prevent their incorporation into DNA and subsequent mutations and cell death.

This compound is a novel heterobifunctional molecule designed to specifically induce the degradation of NUDT1. By hijacking the cell's ubiquitin-proteasome system, this compound offers a powerful strategy to eliminate NUDT1 protein, thereby creating a synthetic lethal vulnerability in cancer cells with high levels of oxidative stress, such as those with amplified MYC.

Core Mechanism of Action

This compound functions as a proteolysis-targeting chimera (PROTAC). It is composed of a ligand that binds to NUDT1, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN). This ternary complex formation facilitates the polyubiquitination of NUDT1, marking it for degradation by the 26S proteasome.[1]

The degradation of NUDT1 leads to an accumulation of oxidized nucleotides, particularly 8-oxo-dGTP.[2] The incorporation of these damaged nucleotides into DNA during replication and repair processes results in DNA damage, replication stress, and ultimately, the induction of apoptosis. This mechanism is particularly effective in MYC-driven cancer cells, which exhibit a dual dependency on both nucleotide synthesis and ROS production.[1] By removing a key defender against oxidative damage, this compound tips the balance towards catastrophic cellular damage and cell death.[1]

Signaling Pathway

The signaling pathway initiated by this compound culminates in apoptosis, primarily through the induction of oxidative stress and DNA damage. The key steps are outlined below and visualized in the following diagram.

Caption: Signaling Pathway of this compound in MYC-Driven Cancer Cells.

Quantitative Data

The following tables summarize the key quantitative findings from cellular studies of this compound.

Table 1: NUDT1 Degradation Efficiency of this compound

| Cell Line | Parameter | Value | Reference |

| SHEP MYCN-ER | DC₅₀ (nM) | 0.97 | [1] |

| SHEP MYCN-ER | Dₘₐₓ (%) | 96 (at 50 nM) | [1] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | MYCN Status | Treatment | % Cell Death | Reference |

| SHEP MYCN-ER | Inducible | This compound (50 nM) + 4-OHT | ~40% | [2] |

| SHEP MYCN-ER | Inducible | This compound (50 nM) + 4-OHT + NAC | ~10% | [2] |

| Kelly | Amplified | This compound (50 nM) | ~35% | [2] |

| SF188 | Not Amplified | This compound (50 nM) | ~15% | [2] |

| T409 (Primary) | Amplified | This compound (100 nM) | ~30% | [2] |

| T423 (Primary) | Not Amplified | This compound (100 nM) | ~10% | [2] |

Table 3: Selectivity of this compound

| Cell Line | Treatment | Most Downregulated Protein | Reference |

| SF188 | This compound (100 nM, 6h) | NUDT1 | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols represent standard procedures and may require optimization for specific experimental conditions.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the number of viable cells in culture based on the quantification of ATP.

Materials:

-

Cells in culture

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Luminometer

Procedure:

-

Cell Plating: Seed cells into a 96-well opaque-walled plate at a desired density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium. Include wells with medium only for background measurement.

-

Treatment: Add this compound or vehicle control to the wells at the desired concentrations.

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

-

Assay:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Record the luminescence using a plate-reading luminometer.

-

Data Analysis: Subtract the average background luminescence from all readings. Express the results as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V to detect phosphatidylserine externalization and propidium iodide (PI) to identify necrotic cells.

Materials:

-

Cells in culture

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Propidium Iodide (PI) solution

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired duration.

-

Cell Harvesting:

-

Collect the culture medium (containing floating cells).

-

Wash the adherent cells with PBS and detach them using trypsin-EDTA.

-

Combine the detached cells with the cells from the culture medium.

-

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Immunoblotting

This protocol details the detection of specific proteins in cell lysates.

Materials:

-

Cells in culture

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (e.g., anti-NUDT1)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Proteomics (LC-MS/MS)

This protocol provides a general workflow for the quantitative analysis of protein expression changes in response to this compound treatment.

Materials:

-

Cell lysates

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

LC-MS/MS system (e.g., Q Exactive mass spectrometer coupled with an Easy-nLC 1000)

-

Proteomics data analysis software (e.g., MaxQuant)

Procedure:

-

Protein Extraction and Digestion:

-

Lyse cells and quantify protein concentration.

-

Denature proteins in 8M urea.

-

Reduce disulfide bonds with DTT.

-

Alkylate cysteine residues with IAA.

-

Digest proteins into peptides with trypsin overnight.

-

-

Peptide Desalting: Desalt the peptide mixture using a C18 StageTip or similar.

-

LC-MS/MS Analysis:

-

Inject the peptide sample into the LC-MS/MS system.

-

Separate peptides using a reverse-phase HPLC column with a gradient of acetonitrile.

-

Analyze the eluted peptides in the mass spectrometer in a data-dependent acquisition mode, acquiring MS1 scans followed by MS2 scans of the most abundant precursor ions.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using software like MaxQuant.

-

Identify peptides and proteins by searching against a protein database.

-

Quantify protein abundance using label-free quantification (LFQ) or isotopic labeling methods.

-

Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the mode of action of this compound.

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

This compound represents a promising therapeutic agent that exploits a key metabolic vulnerability in MYC-driven cancers. Its mode of action, centered on the specific degradation of NUDT1 and subsequent induction of oxidative stress-mediated apoptosis, provides a clear rationale for its development. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers and drug developers working to further elucidate the therapeutic potential of NUDT1 degraders in oncology.

References

Methodological & Application

Application Notes and Protocols for the NUDT1 Degrader LC-1-40 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

LC-1-40 is a potent and specific degrader of NUDT1 (Nudix hydrolase 1), an enzyme involved in sanitizing oxidized nucleotide pools. By promoting the degradation of NUDT1, this compound exacerbates nucleotide oxidation, leading to cytotoxicity and tumor regression. This makes it a promising therapeutic agent for exploiting reactive oxygen species (ROS)-mediated vulnerabilities, particularly in MYC-driven cancers[1]. It is crucial to distinguish the chemical compound this compound from the human colon adenocarcinoma cell line designated as CL-40[2][3][4]. This document provides detailed protocols for the application of the this compound degrader in cell culture experiments.

Application Notes

This compound is a valuable tool for investigating the cellular consequences of NUDT1 depletion and for preclinical studies in relevant cancer models. Its primary applications include:

-

Inducing targeted protein degradation: this compound specifically targets NUDT1 for degradation, allowing for the study of the functional consequences of acute protein loss.

-

Investigating cancer cell vulnerabilities: It is particularly effective in cancer cells with high levels of oncogene-induced replication and oxidative stress, such as MYC-driven neuroblastoma[1].

-

Drug development and screening: this compound serves as a lead compound for the development of novel anticancer therapies targeting nucleotide metabolism and redox balance.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in cell culture.

Protocol 1: Treatment of Cells with this compound

This protocol describes the general procedure for treating adherent cell lines, such as SHEP MYCN-ER and SF188, with this compound to assess NUDT1 degradation and downstream effects.

Materials:

-

Cell line of interest (e.g., SHEP MYCN-ER, SF188)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Cell Seeding: Seed the cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to the desired final concentrations. A vehicle control using an equivalent concentration of DMSO should always be included.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period. For time-dependent studies, treat separate sets of cells for different durations (e.g., 1, 2, 4, 6, 24 hours)[1]. For concentration-dependent studies, use a range of this compound concentrations (e.g., 10, 50, 100, 250, 500 nM) for a fixed time[1].

-

Cell Harvesting: Following incubation, harvest the cells for downstream analysis (e.g., immunoblotting, proteomics, cell viability assays). For adherent cells, this typically involves washing with PBS, followed by trypsinization or direct lysis in the appropriate buffer.

Protocol 2: Assessment of NUDT1 Depletion by Immunoblotting

This protocol details the steps to quantify the extent of NUDT1 protein degradation following this compound treatment.

Materials:

-

This compound treated and control cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against NUDT1

-

Loading control primary antibody (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the harvested cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them for loading with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-NUDT1 antibody and a loading control antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Data Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the NUDT1 signal to the loading control to determine the relative NUDT1 levels.

Protocol 3: Quantitative Proteomics Analysis

This protocol provides a general workflow for identifying and quantifying changes in the proteome of cells treated with this compound.

Materials:

-

This compound treated and control cell pellets

-

Lysis buffer suitable for mass spectrometry (e.g., urea-based buffer)

-

Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)

-

Sample clean-up materials (e.g., C18 spin tips)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

-